3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine
Description
3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine (molecular formula: C₇H₇N₃S₂) is a heterocyclic compound featuring a 1,2,4-thiadiazole core fused with a 5-methylthiophene substituent. Its SMILES notation (CC1=CC=C(S1)C2=NSC(=N2)N) and InChIKey (BQWKKLSJRZRHII-UHFFFAOYSA-N) highlight the methylthiophene moiety linked to the thiadiazole-imine system .
Properties
Molecular Formula |
C7H7N3S2 |
|---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10) |
InChI Key |
BQWKKLSJRZRHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of 5-methylthiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophenes .
Scientific Research Applications
3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases due to its pharmacological properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electronic Effects : The methylthiophene group in the target compound provides moderate electron-donating properties, contrasting with the electron-withdrawing trifluoromethylphenyl group in ’s derivatives. Phenyl substituents (e.g., in ’s triphenyl derivative) enhance aromatic stacking but reduce solubility .
- Reactivity : The imine group in all compounds facilitates coordination with metals, but the methylthiophene moiety may confer unique regioselectivity in reactions compared to bulkier aryl groups .
Functional Analogues in Heterocyclic Systems
A. Triazole Derivatives ()
Compounds like 1-Piperidinomethyl-3-[3-(p-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl]-iminoisatin (melting point: 141–142°C) share a triazole core but differ in electronic profile due to fluorobenzyl groups. Their higher melting points compared to thiadiazoles suggest stronger intermolecular forces (e.g., hydrogen bonding from oxo groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
